5-Bromo-2-[2-(methylanilino)ethoxy]aniline
Description
5-Bromo-2-[2-(methylanilino)ethoxy]aniline is a brominated aniline derivative featuring a 2-(methylanilino)ethoxy substituent at the 2-position of the benzene ring. The methylanilino group consists of a methyl-substituted phenylamine (N-methylaniline) linked via an ethoxy spacer. Its structural complexity allows for diverse interactions with biological targets, modulated by the bromine atom (electron-withdrawing) and the ethoxy-linked amine (electron-donating).
Properties
IUPAC Name |
5-bromo-2-[2-(N-methylanilino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-18(13-5-3-2-4-6-13)9-10-19-15-8-7-12(16)11-14(15)17/h2-8,11H,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYWPZANGLPITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1)Br)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(methylanilino)ethoxy]aniline typically involves the reaction of 5-bromo-2-nitroaniline with 2-(methylanilino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(methylanilino)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-Bromo-2-[2-(methylanilino)ethoxy]aniline is widely used in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and enzyme activity.
Medicine: Research involving this compound may focus on its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-2-[2-(methylanilino)ethoxy]aniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of 5-Bromo-2-[2-(methylanilino)ethoxy]aniline with its analogues:
Notes:
- XLogP3: Higher values indicate greater lipophilicity. The methylanilino derivative (3.5*) is more lipophilic than morpholino (1.2) due to the aromatic ring.
- Hydrogen bonding: Morpholino’s oxygen increases H-acceptor count, enhancing solubility.
Physicochemical Properties
- Solubility: Morpholino and pyrrolidine derivatives () have higher aqueous solubility (lower XLogP3) than methylanilino or silyl analogues.
- Crystallography: highlights that substituent bulkiness (e.g., methylanilino) influences dihedral angles (e.g., 74.17° in naphthalene derivatives), affecting crystal packing and melting points .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-2-[2-(methylanilino)ethoxy]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature, yielding substituted anilines without protective groups . Optimizing solvent polarity (e.g., DMSO vs. ethanol) and reaction time (2–18 hours) significantly impacts yield. For brominated analogs, bromine substitution at the 5-position requires careful control of stoichiometry to avoid over-bromination .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization typically employs:
- NMR (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₃H₁₄BrN₂O has a theoretical mass of ~307.03 g/mol).
- HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
Q. What are the recommended protocols for solubility testing in biological assays?
- Methodological Answer : Standard protocols include:
- DMSO stock solutions (10–50 mg/mL) for in vitro studies.
- PEG400/saline mixtures (e.g., 40% PEG300 + 5% Tween-80) for in vivo formulations.
- Dynamic light scattering (DLS) to detect aggregates at working concentrations .
Advanced Research Questions
Q. How can structural modifications enhance biological activity while maintaining stability?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Br at the 5-position) improve metabolic stability by reducing oxidative degradation .
- Ethoxy linker optimization : Replacing the ethoxy group with longer alkyl chains (e.g., propoxy) may alter membrane permeability but risks steric hindrance. Computational modeling (e.g., DFT) predicts optimal linker lengths .
- Methylanilino group : N-methylation reduces basicity, potentially minimizing off-target interactions .
Q. How do contradictory data on biological activity arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Impurity profiles : Trace byproducts (e.g., de-brominated analogs) may confound results. Use orthogonal purification (HPLC + recrystallization) and spiking experiments to isolate active species .
Q. What strategies are effective in resolving low solubility in aqueous buffers for in vivo studies?
- Methodological Answer :
- Co-solvent systems : 20% SBE-β-CD in saline improves solubility via host-guest complexation .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the aniline group to enhance hydrophilicity .
- Nanoparticle encapsulation : PLGA-based nanoparticles (100–200 nm) achieve sustained release in pharmacokinetic studies .
Comparative Analysis
Q. How does this compound compare to analogs like 5-Nitro-2-(trifluoromethoxy)aniline?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
